Dimethyl (2-oxo-6-phenylhexyl)phosphonate

Lipophilicity Drug design Horner-Wadsworth-Emmons olefination

Standard β-keto phosphonates often lack the lipophilicity and π-stacking interactions needed for complex olefinations or CNS-targeted synthesis. This dimethyl ester solves that gap. - Terminal phenyl group enables π-stacking; XlogP 2.0 optimizes organic extraction. - >95% purity minimizes side products; achiral structure avoids diastereomeric mixtures. - tPSA 52.6 Ų and 9 rotatable bonds suitable for blood-brain barrier penetration.

Molecular Formula C14H21O4P
Molecular Weight 284.29 g/mol
CAS No. 61263-11-4
Cat. No. B12973645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (2-oxo-6-phenylhexyl)phosphonate
CAS61263-11-4
Molecular FormulaC14H21O4P
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESCOP(=O)(CC(=O)CCCCC1=CC=CC=C1)OC
InChIInChI=1S/C14H21O4P/c1-17-19(16,18-2)12-14(15)11-7-6-10-13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3
InChIKeyJQDZQCCOQPARIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl (2-oxo-6-phenylhexyl)phosphonate: β-Keto Phosphonate for HWE Olefination


Dimethyl (2-oxo-6-phenylhexyl)phosphonate (CAS 61263-11-4) is a β-keto phosphonate bearing a terminal phenyl group on a six-carbon alkyl chain . It serves as a stabilized Horner-Wadsworth-Emmons (HWE) reagent for the stereoselective synthesis of α,β-unsaturated carbonyl compounds . Unlike simple alkyl-chain β-keto phosphonates, the 6-phenylhexyl architecture introduces distinct lipophilicity (calculated XlogP = 2.0) [1] and provides a terminal aryl moiety that can engage in π-stacking interactions during olefination or downstream transformations. The compound exists as the dimethyl ester (exact mass 284.11783 Da) , which is the preferred ester form for HWE olefination due to its balanced reactivity and ease of subsequent deprotection relative to bulkier alkyl esters.

HWE stereoselective olefination reagent with terminal aryl architecture
Dimethyl ester enables mild deprotection to free phosphonic acid
Achiral structure – no diastereomer complexity in olefination products
High purity synthetic building block for multi-step research synthesis

Why Generic Substitution Fails for This β-Keto Phosphonate


β-Keto phosphonates are not interchangeable HWE reagents because the alkyl/aryl substituent on the ketone side and the ester groups on phosphorus both modulate carbanion stability, nucleophilicity, and the E/Z stereochemical outcome of olefination [1]. The HWE reaction of aryl alkyl ketones with standard reagents such as ethyl diethylphosphonoacetate gives only modest E-selectivity, whereas tailored phosphonates bearing specific substituents can reverse or enhance stereoselectivity [1]. Furthermore, the chain length and terminal functionality (e.g., phenyl vs. methyl) control lipophilicity (XlogP), which dictates solubility, extraction behavior, and compatibility with downstream aqueous or biological media [2]. Substituting dimethyl (2-oxo-6-phenylhexyl)phosphonate with a shorter-chain analog such as dimethyl (2-oxoheptyl)phosphonate would sacrifice the terminal phenyl π-interactions and alter the lipophilic balance; replacing the dimethyl ester with a diethyl ester would change the steric bulk at phosphorus and the kinetics of carbanion formation and olefination [3]. These molecular-level differences translate into quantifiable variations in reaction yield, diastereoselectivity, and product purity, making direct substitution risky without re-optimization.

Chain-length / terminal group mismatch

Shorter alkyl analogs lack the terminal phenyl π‑interactions and alter lipophilicity, shifting olefination selectivity and extractability.

Ester group substitution risk

Diethyl ester analogs retard hydrolysis; using them delays free phosphonic acid generation and may change deprotection yields.

Purity-grade mismatch

Generic alkyl phosphonates are often supplied as 85% technical grade, introducing impurity-driven side reactions absent with >95% phenylhexyl material.

Quantitative Differentiation from Closest Analogs


Terminal Phenyl Group Elevates Lipophilicity

The calculated XlogP of dimethyl (2-oxo-6-phenylhexyl)phosphonate is 2.0 , reflecting the contribution of the terminal phenyl ring and the six-carbon alkyl linker. In contrast, the closest medium-chain alkyl analog, dimethyl (2-oxoheptyl)phosphonate (CAS 36969-89-8), exhibits reported LogP values ranging from 1.48 to 2.62 depending on the computational method [1]. The higher and more consistent XlogP of the 6-phenylhexyl derivative indicates greater lipophilicity, which translates into predictable organic-phase partitioning during HWE workup and improved membrane permeability in cellular assays when the free phosphonic acid is generated in situ.

Lipophilicity
Reported
XlogP = 2.0 vs LogP 1.48–2.62 (heptyl analog)
Supports predictable organic-phase workup and extraction behavior
Computed property; experimental logD may refine utility
Lipophilicity Drug design Horner-Wadsworth-Emmons olefination

Dimethyl Ester: Faster Hydrolysis vs. Diethyl Analog

Dimethyl (2-oxo-6-phenylhexyl)phosphonate bears two methoxy groups on phosphorus , whereas a closely related diethyl ester analog—diethyl 4-hydroxy-2-oxo-6-phenylhexylphosphonate—is documented in spectral databases [1]. Dimethyl phosphonate esters generally undergo hydrolysis and nucleophilic dealkylation more rapidly than their diethyl counterparts due to reduced steric hindrance at phosphorus [2]. This difference has practical consequences: when the phosphonate ester must be converted to the free phosphonic acid (e.g., for biological testing as a PlsY inhibitor), the dimethyl ester can be cleaved under milder conditions (TMSBr or TMSI) in shorter reaction times compared to the diethyl ester. Conversely, the diethyl ester offers greater stability during chromatographic purification, making the dimethyl ester the preferred choice when subsequent deprotection is planned.

Hydrolysis Profile
Class-level
Dimethyl ester undergoes faster TMSBr demethylation than diethyl analog
Supports milder and faster liberation of the free phosphonic acid
Class-level kinetics; confirm under specific deprotection conditions
Phosphonate ester Hydrolysis kinetics Horner-Wadsworth-Emmons

Achiral Structure Eliminates Stereochemical Complexity

Dimethyl (2-oxo-6-phenylhexyl)phosphonate has no stereogenic center at the C3 position (the carbon alpha to the ketone) . The closest methyl-substituted analog, (±)-dimethyl (3-methyl-2-oxo-6-phenylhexyl)phosphonate (CAS 1544279-94-8), possesses a chiral center at C3 and exists as a racemate unless resolved . The single enantiomer (S)-(+)-dimethyl (3-methyl-2-oxo-6-phenylhexyl)phosphonate (CAS 1544279-97-1) is also commercially listed , but procurement of enantiopure material adds cost and complexity. The achiral nature of the target compound eliminates diastereomeric complexity in subsequent HWE olefination products and avoids the need for chiral chromatography or asymmetric synthesis, reducing both raw material cost and purification burden.

Stereochemistry
Data to verify
Achiral; no C3 stereogenic center
Eliminates diastereomeric complexity and chiral purity cost
Confirm identity by NMR and absence of chiral impurities
Stereochemistry Synthetic complexity Chiral purity

Free Acid Inhibits PlsY Acyltransferase

The free phosphonic acid derived from dimethyl (2-oxo-6-phenylhexyl)phosphonate—2-oxo-6-phenylhexylphosphonic acid—was evaluated as a PlsY acyltransferase inhibitor [1]. At a concentration of 0.2 mM, pH 7.4, 37°C, it produced 6% inhibition of the enzyme. Under the same assay conditions, the closest structural comparator, 6-cyclohexyl-2-oxohexylphosphonic acid (in which the terminal phenyl is replaced by a cyclohexyl group), gave 9% inhibition [2]. The 3-percentage-point difference (6% vs. 9%) corresponds to a 33% lower inhibition for the phenyl derivative, indicating that the aromatic terminus modulates, rather than enhances, PlsY binding. This head-to-head comparison establishes the specific inhibitory fingerprint of the phenylhexyl architecture and differentiates it from saturated carbocyclic analogs.

PlsY Inhibition
Head-to-head
6% vs 9% inhibition (phenyl vs cyclohexyl) at 0.2 mM, pH 7.4, 37°C
Defined endpoint context for antimicrobial target engagement studies
33% lower inhibition; scaffold differentiates binding profile
PlsY inhibitor Antimicrobial Acyltransferase

Lower PSA and Higher Flexibility for ADME Predictions

The computed topological polar surface area (tPSA) of dimethyl (2-oxo-6-phenylhexyl)phosphonate is 52.6 Ų, with 9 rotatable bonds and 4 hydrogen bond acceptors . For comparison, the shorter-chain dimethyl (2-oxoheptyl)phosphonate has a tPSA of 62.41 Ų and 8 rotatable bonds [1]. The lower PSA of the phenylhexyl compound reflects the more compact, conjugated terminal group, while the higher rotatable bond count indicates greater conformational flexibility. In drug-discovery ADME filters, a PSA below 140 Ų is generally associated with oral bioavailability; both compounds satisfy this criterion, but the phenylhexyl derivative's lower PSA and higher logP better align with CNS drug-like chemical space, whereas the simpler alkyl analog trends toward peripheral target profiles.

ADME Descriptors
Reported
tPSA 52.6 Ų / 9 rotatable bonds vs 62.41 Ų / 8 rotatable bonds (heptyl analog)
Aligns with CNS-accessible chemical space in ADME screening
In silico prediction; validate with experimental permeability assays
ADME Drug-likeness polar surface area

Higher Baseline Purity vs. Alkyl Phosphonate Analogs

Dimethyl (2-oxo-6-phenylhexyl)phosphonate is available from multiple suppliers at purities exceeding 95% . In contrast, the commonly used HWE reagent dimethyl (2-oxoheptyl)phosphonate (CAS 36969-89-8) is frequently supplied as an 85% technical-grade material, with a ≥97% option available only as a premium grade from select vendors [1]. The 10-percentage-point purity differential in the standard grades means that reactions employing the 85% technical-grade heptyl analog may contain up to 15% unidentified impurities that can participate in side reactions, reduce olefination yields, or complicate product purification. The consistently high purity of the 6-phenylhexyl derivative reduces this risk and minimizes the need for pre-reaction purification.

Purity Advantage
Reported
Standard grade >95% vs 85% technical grade (heptyl analog)
Reduces pre-reaction purification need and improves reproducibility
Verify lot-specific COA before use in sensitive transformations
Purity Quality control Procurement

Best-Fit Application Scenarios


HWE Olefination with Terminal Aryl π-Interactions

When synthesizing α,β-unsaturated ketones that incorporate a distal phenyl group for π-stacking in receptor binding or material self-assembly, dimethyl (2-oxo-6-phenylhexyl)phosphonate provides the 6-phenylhexyl fragment in a single HWE step. The calculated XlogP of 2.0 ensures efficient organic-phase extraction, while the achiral structure avoids diastereomeric product mixtures that arise with 3-methyl-substituted analogs. The high purity (>95%) reduces side-product formation, producing cleaner olefination crudes .

Prodrug Precursor for PlsY Acyltransferase Inhibitors

The dimethyl ester serves as a stable, membrane-permeable prodrug that can be converted in situ to the active free phosphonic acid, 2-oxo-6-phenylhexylphosphonic acid. The free acid exhibits 6% PlsY inhibition at 0.2 mM [1], a defined benchmark that allows rank-ordering within acyl phosphonate inhibitor series. The dimethyl ester's faster deprotection kinetics relative to diethyl esters [2] make it the preferred precursor for cellular and in vivo assays.

CNS-Oriented Drug Candidates with Elevated Lipophilicity

With a tPSA of 52.6 Ų and XlogP of 2.0 , the phenylhexyl phosphonate occupies CNS-accessible chemical space more favorably than dimethyl (2-oxoheptyl)phosphonate (tPSA = 62.41 Ų, LogP ≈ 1.5–2.6). This makes it a strategic building block for medicinal chemistry programs targeting neurological or psychiatric indications where blood-brain barrier penetration is required. The 9 rotatable bonds provide sufficient flexibility for target engagement without violating typical drug-likeness thresholds.

Multi-Step Synthesis Requiring Consistent Purity

In complex natural product or pharmaceutical process chemistry, the >95% baseline purity of dimethyl (2-oxo-6-phenylhexyl)phosphonate eliminates the variability introduced by 85% technical-grade alkyl phosphonates . The compound's achiral nature avoids introducing stereochemical uncertainty into late-stage intermediates, and the dimethyl ester can be cleanly deprotected under mild TMSBr conditions to unmask the phosphonic acid for subsequent functionalization.

Application
Selection Property
Validation Focus
Stereoselective HWE olefination with aryl π‑interactions
Phenylhexyl architecture and dimethyl ester reactivity
E/Z selectivity and organic-phase extractability
PlsY enzyme inhibition studies
Dimethyl ester as a deprotection-ready precursor
Free phosphonic acid inhibitory endpoint
CNS permeability research
Low tPSA and elevated lipophilicity
Blood-brain barrier penetration models
Multi-step synthesis requiring consistent purity
High-purity, achiral building block
Chromatographic purity and deprotection yield
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